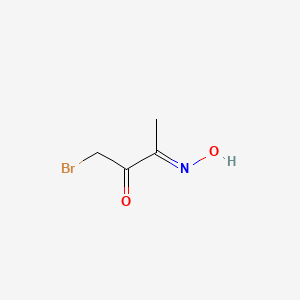![molecular formula C10H8N4 B13820669 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the condensation of aromatic amines with pyrazolone derivatives in the presence of suitable catalysts and solvents. For example, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) has been widely studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a fluorescent sensor and as a biologically active compound with antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of materials with specific photophysical properties .
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) lies in its specific photophysical and biological properties, which make it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C10H8N4 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
3-methyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14) |
Clé InChI |
ZQSKDUJFZDLMQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)N=C3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)





![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)



![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

